

Nidulin: A Technical Overview of its Physicochemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Nidulin	
Cat. No.:	B609578	Get Quote

Nidulin is a trichlorinated depsidone, a class of polyphenolic polyketides, originally isolated from the fungus Aspergillus nidulans and also produced by other species like Aspergillus unguis.[1][2][3] This document provides a detailed guide to the physical and chemical properties of **nidulin**, its known biological activities, and the experimental methodologies used for its characterization, aimed at researchers, scientists, and professionals in drug development.

Physicochemical Properties

Nidulin, also known as Methylustin or Ustin methyl ether, is a crystalline solid.[4][5] Its core structure is a dibenzo[b,e][6][7]dioxepin-11-one, substituted with chlorine, hydroxyl, methoxy, and methyl groups.[1][4]

General and Physical Properties

The fundamental physicochemical properties of **nidulin** are summarized in the table below, providing a foundational dataset for its handling and characterization.

Property	Value	Source	
CAS Number	10089-10-8	[1][4][6]	
Molecular Formula	C20H17Cl3O5	[1][4]	
Molecular Weight	443.70 g/mol	[4][5][6]	
Appearance	Slender, shiny rods	[5]	
Melting Point	180°C	[5]	
Optical Activity	No optical activity in a 4% chloroform solution	[5]	
XLogP3-AA	6.8	[4]	
Hydrogen Bond Donor Count	1	[4]	

Solubility Profile

Nidulin exhibits limited solubility in aqueous solutions but is soluble in various organic solvents. This characteristic is crucial for its extraction, purification, and formulation for biological assays.

Solvent	Solubility	Source
Water	Practically insoluble; Limited solubility	[5][7]
Aqueous NaOH & NaHCO₃	Soluble	[5]
Chloroform	Freely soluble	[5]
Ethanol (95%)	Sparingly soluble	[5]
Methanol	Soluble	[1][7][8]
Benzene	Sparingly soluble	[5]
Petroleum Ether (hot)	Very sparingly soluble	[5]
DMF	Soluble	[1][7][8]
DMSO	Soluble	[1][7][8]

Spectroscopic Data

The structural elucidation of **nidulin** has been achieved through various spectroscopic techniques, primarily Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Spectroscopic Data	Details	Source
Mass Spectrometry (LC-MS)	Precursor Type: [M+H] ⁺ Precursor m/z: 443.1 Top 5 Peaks (m/z): 406.95, 387.08, 415.00, 379.24, 444.39	[4]
¹³ C NMR Spectroscopy	Spectra available from Wiley- VCH GmbH SpectraBase.	[4]

Biological Activity and Mechanism of Action

Nidulin has been investigated for a range of biological activities, demonstrating potential as an antibacterial, antifungal, and anticancer agent, and more recently, as a modulator of glucose metabolism.[1][2][6]

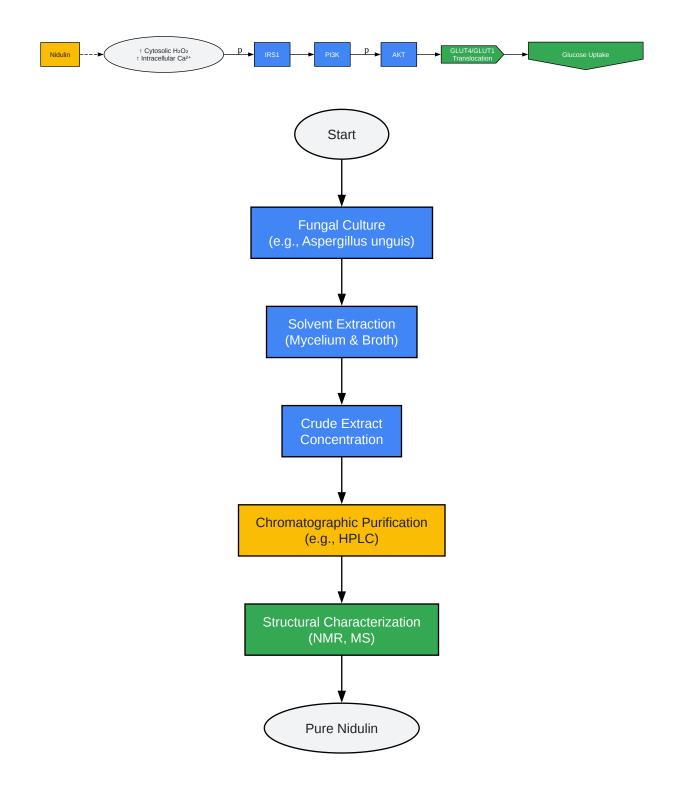
Antimicrobial and Cytotoxic Activity

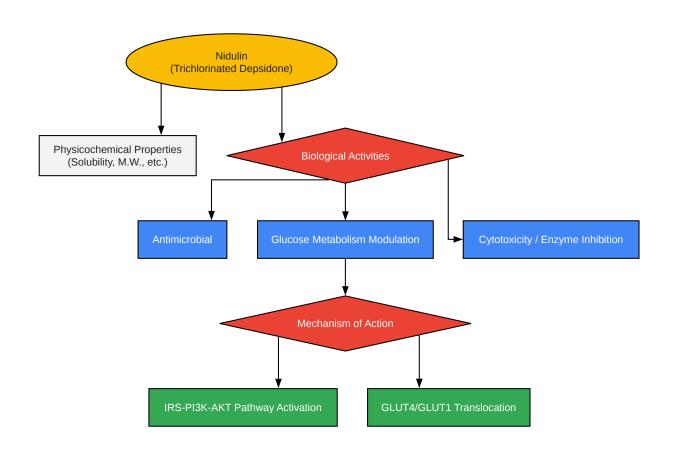
Nidulin shows inhibitory effects against various pathogenic microbes and specific cancer cell lines.

Activity Type	Target Organism/Cell Line	Measurement	Value	Source
Antibacterial	Mycobacterium tuberculosis	Inhibition Dilution	1:5,000 - 1:10,000	[5]
Methicillin- resistant Staphylococcus aureus (MRSA)	MIC	4 μg/ml	[1][8]	
Pseudomonas aeruginosa	Inhibition Zone	9.5 mm	[6]	_
Antifungal	Trichophyton tonsurans	Inhibition	Active at 0.1% solution	[5]
Microsporum audouini	Inhibition	Active at 0.1% solution	[5]	
Candida albicans	Inhibition Zone	9.0 mm	[6]	_
Cytotoxicity	MOLT-3 cells	IC50	21.2 μΜ	[1][8]
HuCCA-1, HepG2, A549 cells	IC50	>112.7 μM	[1][8]	
Larvicidal	Brine shrimp (Artemia)	LC50	2.8 μg/ml	[8]
Enzyme Inhibition	Aromatase	IC50	11.2 μΜ	[1][8]

Role in Glucose Metabolism

Recent studies have highlighted **nidulin**'s potential as an insulin-sensitizing agent by promoting glucose uptake in skeletal muscle cells (myotubes) and adipocytes.[9][10][11]




Nidulin stimulates glucose uptake in a dose- and time-dependent manner.[9][11] This effect is mediated primarily through the activation of the PI3K/AKT signaling pathway, a key cascade in insulin signaling.[9] **Nidulin** enhances the phosphorylation of Insulin Receptor Substrate 1 (IRS1) and Akt.[9][12] Interestingly, while it activates this pathway, it does not appear to directly activate the insulin receptor β -subunit.[9][12] Instead, its mechanism involves the modulation of redox homeostasis and intracellular calcium levels, as evidenced by increased cytosolic H₂O₂ and Ca²⁺.[9][13] The glucose uptake-enhancing effect of **nidulin** is suppressed by antioxidants and calcium chelators.[9][13]

Furthermore, **nidulin** promotes the translocation of glucose transporters GLUT4 and GLUT1 to the cell membrane, facilitating the transport of glucose into the cell.[9][11] While **nidulin** also activates AMPK and p38 signaling, inhibition of these pathways has minimal effect on its glucose uptake activity.[9][12]

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchers.mq.edu.au [researchers.mq.edu.au]
- 4. Nidulin | C20H17Cl3O5 | CID 6450195 PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Nidulin [drugfuture.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bioaustralis.com [bioaustralis.com]
- 8. glpbio.com [glpbio.com]
- 9. Nidulin stimulates glucose uptake in myotubes through the IRS-AKT pathway and alters redox balance and intracellular calcium PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Nidulin stimulates glucose uptake in myotubes through the IRS-AKT pathway and alters redox balance and intracellular calcium PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Nidulin: A Technical Overview of its Physicochemical Properties and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609578#physical-and-chemical-properties-of-nidulin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com